molecular formula C18H12ClNO3 B2889049 4-chloro-N-(2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide CAS No. 478043-23-1

4-chloro-N-(2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide

Cat. No. B2889049
M. Wt: 325.75
InChI Key: MEVXMLBFHCSLOD-UHFFFAOYSA-N
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Description

“4-chloro-N-(2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide” is a chemical compound with the molecular formula C18H12ClNO3 . It is available for purchase from various chemical suppliers.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-N-(2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide” include its molecular formula (C18H12ClNO3) and molecular weight (325.75). For more detailed information, such as melting point, boiling point, and density, it would be best to refer to a reliable chemical database or the supplier’s information .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds similar to 4-chloro-N-(2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide, focusing on antipyrine derivatives, have been explored in various studies. For instance, Saeed et al. (2020) reported on the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of two new antipyrine derivatives, highlighting the importance of hydrogen bonding and π-interactions in their stabilization (Saeed et al., 2020).

Antimicrobial Activity

Several studies have investigated the antimicrobial activity of compounds structurally related to 4-chloro-N-(2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide. For example, the study by Doležal et al. (2010) evaluated the antimycobacterial, antifungal, and photosynthesis-inhibiting activities of chlorinated N-phenylpyrazine-2-carboxamides, indicating potential applications in addressing microbial infections (Doležal et al., 2010).

Antitubercular and Anticancer Properties

The antitubercular and anticancer properties of similar compounds have been a subject of interest. Nayak et al. (2016) synthesized and screened N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives for antitubercular activity, discovering promising lead molecules with significant inhibitory effects (Nayak et al., 2016).

Biological Evaluations

The biological evaluation of compounds similar to 4-chloro-N-(2-oxo-6-phenyl-2H-pyrazol-3-yl)benzenecarboxamide has also been conducted. Saeed et al. (2015) reported the synthesis of a series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, evaluating their inhibitory potential against recombinant human enzymes, suggesting potential medicinal chemistry applications (Saeed et al., 2015).

properties

IUPAC Name

4-chloro-N-(2-oxo-6-phenylpyran-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO3/c19-14-8-6-13(7-9-14)17(21)20-15-10-11-16(23-18(15)22)12-4-2-1-3-5-12/h1-11H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVXMLBFHCSLOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C(=O)O2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide

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